molecular formula C16H10BrClO3 B2860757 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one CAS No. 331821-16-0

8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one

Cat. No.: B2860757
CAS No.: 331821-16-0
M. Wt: 365.61
InChI Key: BMZMHUHJOZDHJW-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one is a synthetic chromen-2-one derivative, a class of compounds also known as coumarin analogues . This compound is supplied as a white fluffy powder with a melting point of 231.5-232.8 °C and is noted to be soluble in chloroform-methanol mixtures . Chromenone derivatives are of significant interest in scientific research due to their diverse potential biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties . The specific pattern of halogen and phenyl substituents on the core structure is known to modulate its electronic properties and intermolecular interactions, influencing its behavior in biological systems and making it a valuable building block for the synthesis of more complex molecules . This product is intended for research applications in chemistry and biology only. It is not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

8-bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClO3/c1-8-12-6-10(18)7-13(17)15(12)21-16(20)14(8)9-2-4-11(19)5-3-9/h2-7,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZMHUHJOZDHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2Br)Cl)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a chromen-2-one precursor, followed by the introduction of a hydroxyphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mode of action.

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Predicted pKa Key Properties
Target Compound 8-Br, 6-Cl, 3-(4-OH-Ph), 4-Me C₁₆H₁₀BrClO₃ 365.61 9.58 High thermal stability, moderate acidity
6-Bromo-8-chloro isomer 6-Br, 8-Cl, 3-(4-OH-Ph), 4-Me C₁₆H₁₀BrClO₃ 365.61 - Similar mass, altered electronic effects
6-Bromo-4-methyl-3-phenylcoumarin 6-Br, 4-Me, 3-Ph C₁₆H₁₁BrO₂ 315.16 - Increased lipophilicity
Daidzein 7-OH, 3-(4-OH-Ph) C₁₅H₁₀O₄ 254.24 ~7.5–8.5 High solubility, estrogenic activity
2-(4-Chlorophenyl)-6-methoxychroman-4-one 2-(4-Cl-Ph), 6-OMe, chromanone core C₁₆H₁₃ClO₃ 288.72 - Saturated core, weak H-bonding

Research Findings and Implications

  • Halogen Position Effects : Swapping Br and Cl positions (e.g., 6-Br vs. 8-Br) significantly alters electronic properties, which could influence binding to biological targets like kinases or cytochrome P450 enzymes .
  • Hydroxyphenyl vs. Alkoxy/Amino Groups: The 4-hydroxyphenyl group in the target compound provides a balance of polarity and hydrogen-bonding capability, whereas alkoxy or amino groups (e.g., -OCH₃, -N(CH₃)₂) enhance electron density but reduce metabolic stability .
  • Chromenone vs.

Biological Activity

8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one, also known as 8-Bromo-6-chloro-4-methylcoumarin, is a synthetic organic compound that belongs to the coumarin family. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on existing research findings and case studies.

  • Molecular Formula : C16H10BrClO3
  • Molecular Weight : 365.61 g/mol
  • CAS Number : 331821-40-0

The structure of this compound includes a bromine atom at position 8 and a chlorine atom at position 6, which contribute to its unique biological activities compared to other similar compounds.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which are implicated in various oxidative stress-related diseases. For instance, a study reported that the compound showed an IC50 value of 36.9 μM in inhibiting lipid peroxidation, indicating potent antioxidant activity .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. One study highlighted that this compound significantly inhibited the growth of breast cancer cells by inducing cell cycle arrest and promoting apoptosis .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Research findings suggest that it can inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases .

Study on Antioxidant and Cytotoxic Effects

A recent study evaluated the antioxidant capacity and cytotoxicity of several coumarin derivatives, including this compound. The results indicated that this compound demonstrated a strong correlation between its antioxidant activity and cytotoxic effects against various cancer cell lines . The study utilized assays such as DCF-DA for measuring reactive oxygen species (ROS) levels and MTT assays for assessing cell viability.

Evaluation of In Vivo Effects

In vivo studies have further supported the biological activities of this compound. An experiment conducted on animal models showed that administration of this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to enhanced apoptotic signaling pathways activated by the compound .

Comparative Analysis with Similar Compounds

Compound NameAntioxidant Activity (IC50 μM)Anticancer EffectAnti-inflammatory Effect
This compound36.9YesYes
6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-oneNot specifiedModerateYes
4-MethylcoumarinHighNoModerate

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